![molecular formula C14H23ClN2O2S B15299640 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride
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Overview
Description
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride is a chemical compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to form the piperidine-1-sulfonyl derivative.
Attachment to Phenyl Ring: The sulfonylated piperidine is then attached to a phenyl ring through a substitution reaction.
Formation of the Propan-1-amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
1.1. Piperidine Sulfonylation
The piperidine-1-sulfonyl group is typically introduced via sulfonylation of piperidine using sulfonyl chlorides. For example:
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Reaction : Piperidine + R-SO₂Cl → Piperidine-1-sulfonyl derivative (R = aryl/alkyl)
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Conditions : Base (e.g., triethylamine), CHCl₃, 0–25°C (see , ).
Example :
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Sulfonylation | Propane sulfonyl chloride, Et₃N, CHCl₃ | 78% |
1.2. Aryl Coupling Reactions
The 4-(piperidine-1-sulfonyl)phenyl group is synthesized via Suzuki-Miyaura coupling :
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Reaction : Aryl halide + Piperidine sulfonyl boronic ester → Biaryl intermediate
Example :
Substrate | Boronic Ester | Catalyst | Yield | Reference |
---|---|---|---|---|
4-Bromophenyl propan-1-amine | Piperidine-1-sulfonyl pinacol ester | Pd(PPh₃)₄ | 85% |
1.3. Amine Functionalization
The propan-1-amine chain is introduced via:
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Reductive Amination : Ketone intermediate + NH₃ → Amine ( , ).
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Alkylation : Alkyl bromide + Protected amine → Deprotection ( , ).
Example :
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Reductive Amination | NaBH₄, MeOH, NH₃ | 70% |
2.1. Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt via acid treatment:
Conditions : NH₃/MeOH solution, 40°C, 1 h ( ).
2.2. Functional Group Transformations
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Sulfonamide Stability : Resistant to hydrolysis under acidic/basic conditions ( ).
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Amine Reactivity : Participates in acylation, alkylation, and conjugate additions ( , ).
Example :
Reaction | Reagents | Product | Yield | Reference |
---|---|---|---|---|
Acylation | Acetic anhydride, Et₃N | Acetylated derivative | 90% |
3.1. Palladium-Catalyzed Couplings
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Mechanism : Oxidative addition of aryl halide → Transmetalation → Reductive elimination ( ).
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Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for improved yields ( , ).
3.2. Stereochemical Considerations
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Chiral Piperidine Derivatives : Asymmetric hydrogenation or resolution required for enantiopure products ( ).
Purification and Characterization
Scientific Research Applications
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Methylpiperidin-1-yl)sulfonyl]phenylpropan-1-amine hydrochloride
- 3-[4-(Piperidin-1-ylsulfonyl)phenyl]boronic acid
Uniqueness
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride is unique due to its specific structural features, such as the combination of the piperidine ring, sulfonyl group, and propan-1-amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride with high purity?
- Methodological Answer : Optimize synthesis using computational reaction path searches (e.g., quantum chemical calculations) combined with experimental screening. For example, ICReDD’s approach employs iterative feedback between computational predictions and lab validation to refine reaction conditions (e.g., solvent selection, temperature, catalyst loading) . Purification can involve recrystallization or preparative HPLC, with mobile phases adjusted using sodium acetate/1-octanesulfonate buffers (pH 4.6) for optimal resolution .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the piperidine-sulfonyl and propan-1-amine moieties.
- HPLC-MS with methanol/buffer mobile phases (65:35 ratio) to assess purity and detect impurities .
- Elemental analysis to verify stoichiometry of the hydrochloride salt.
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow GHS-compliant precautions:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacological activities of this compound?
- Methodological Answer :
- Validate assay conditions : Compare receptor-binding assays (e.g., IC₅₀ values) across standardized models (e.g., cell lines, enzyme isoforms) to identify variability .
- Structural analogs : Test derivatives with modified substituents (e.g., fluorophenyl groups) to isolate structure-activity relationships (SAR). For example, difluorophenyl analogs show enhanced biological activity due to electronic effects .
- Meta-analysis : Use computational tools to reconcile discrepancies in datasets (e.g., docking simulations vs. in vivo efficacy) .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Methodological Answer :
- SAR-guided design : Introduce steric hindrance (e.g., methyl groups) or polar residues to reduce off-target interactions.
- In silico screening : Perform molecular dynamics simulations to predict binding affinities for related receptors .
- Functional assays : Use orthogonal assays (e.g., cAMP inhibition, calcium flux) to confirm selectivity in physiologically relevant models .
Q. How can researchers improve the compound’s stability in aqueous solutions?
- Methodological Answer :
- pH optimization : Test buffered solutions (pH 4–6) to minimize hydrolysis of the sulfonyl group .
- Lyophilization : Assess freeze-dried formulations for long-term storage stability.
- Degradation profiling : Use accelerated stability studies (40°C/75% RH) with HPLC-MS to identify degradation products .
Properties
Molecular Formula |
C14H23ClN2O2S |
---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2O2S.ClH/c15-10-4-5-13-6-8-14(9-7-13)19(17,18)16-11-2-1-3-12-16;/h6-9H,1-5,10-12,15H2;1H |
InChI Key |
RGEVEZQVNFPNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl |
Origin of Product |
United States |
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